molecular formula C12H14N2O2 B12437829 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid CAS No. 773124-24-6

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B12437829
CAS No.: 773124-24-6
M. Wt: 218.25 g/mol
InChI Key: LDKQBZXOEFYQAE-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indole-3-carboxaldehyde.

    Amination: The carboxaldehyde is then subjected to a Mannich reaction with formaldehyde and a primary amine to introduce the amino group.

    Reduction: The resulting intermediate is reduced to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxo derivatives, and reduced forms of the compound.

Scientific Research Applications

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)propanoic acid: This compound lacks the amino group and has different biological activities.

    1-Methyl-1H-indole-3-carboxaldehyde: This is a precursor in the synthesis of 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid.

    Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.

Uniqueness

This compound is unique due to the presence of both the amino group and the indole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

773124-24-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-amino-3-(1-methylindol-3-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-14-7-9(10(13)6-12(15)16)8-4-2-3-5-11(8)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)

InChI Key

LDKQBZXOEFYQAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)N

Origin of Product

United States

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